CCR4 Antagonism: Target Compound is Claimed in a Patent with Defined Structural Scope, While Unsubstituted-Pyrimidine Analogs Fall Outside the Preferred Embodiments
The target compound falls within general formula I of US patent 9,493,453 B2, which specifically requires a pyrimidine ring substituted at positions 2 and 6 with alkoxy groups (preferably methoxy) for optimal CCR4 antagonist potency [1]. In contrast, analogs bearing an unsubstituted pyrimidin-2-yl group at the piperazine (e.g., N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide) or a 6-methoxy-2-methylpyrimidine substitution are either excluded from the preferred Markush scope or show reduced activity within the structure-activity relationship (SAR) disclosed in the patent [1]. Although the patent does not always report explicit IC50 values for every individual analog, the SAR tables in the specification demonstrate that the 2,6-dimethoxy substitution pattern is critical for maintaining sub-micromolar CCR4 antagonism, with methoxy deletion or replacement by methyl resulting in a >10-fold loss of potency for representative examples [1].
| Evidence Dimension | CCR4 antagonism (structural scope of activity) |
|---|---|
| Target Compound Data | Falls within the preferred 2,6-dimethoxy-substituted pyrimidine embodiment of US 9,493,453 B2; retains potent CCR4 antagonism |
| Comparator Or Baseline | N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide (unsubstituted pyrimidine analog) – outside preferred Markush scope; representative SAR trend shows >10-fold potency loss upon methoxy deletion |
| Quantified Difference | >10-fold reduction in CCR4 antagonism for analogs lacking the 2,6-dimethoxy substitution (class-level SAR trend derived from patent examples) |
| Conditions | CCR4 calcium flux or chemotaxis assays as described in US 9,493,453 B2 specification |
Why This Matters
For a procurement decision targeting CCR4-mediated inflammatory or allergic disease research, selecting an analog lacking the 2,6-dimethoxy motif risks an order-of-magnitude drop in on-target potency, potentially invalidating cell-based or in vivo pharmacological studies.
- [1] US 9,493,453 B2 – Piperazinyl pyrimidine derivatives, preparation method and use thereof. Assigned to Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China, and Peking University. Granted 2016-11-15. View Source
